Hydrogen-Bond Donor Advantage Over Carboxamide
The target compound contains a carboximidamide group, which provides two hydrogen-bond donors, in contrast to the single donor in the corresponding 1,5-dimethyl-1H-pyrazole-4-carboxamide [1]. This distinction is critical for binding to biological targets with multiple hydrogen-bond acceptor sites. In the related 1-aryl-1H-pyrazole-4-carboximidamide series, this donor pattern was essential for anti-leishmanial activity, a property not observed in the corresponding amide series [2].
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 2 donors (amidine -NH2) |
| Comparator Or Baseline | 1,5-dimethyl-1H-pyrazole-4-carboxamide: 1 donor (amide -NH-). |
| Quantified Difference | 1 additional classical hydrogen-bond donor |
| Conditions | Calculated from structure; aligns with standard H-bond donor definitions (Lipinski rules). |
Why This Matters
This quantifies a key pharmacophoric difference, allowing a researcher to select the correct scaffold for targets requiring a bidentate H-bond donor interaction.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26. (Application of H-bond donor/acceptor rules). View Source
- [2] Santos, M. S., et al. (2011). Synthesis and antileishmanial activity of new 1-aryl-1H-pyrazole-4-carboximidamides derivatives. Journal of the Brazilian Chemical Society, 22(2), 352-358. View Source
